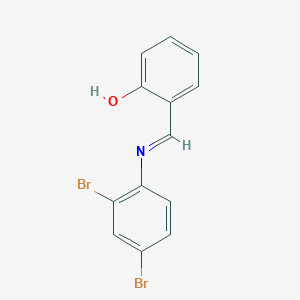![molecular formula C16H14Br2I2N2Ni B6298164 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-11-5](/img/structure/B6298164.png)
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is an organometallic complex compound composed of two nickel(II) ions, two bromide ions, and two N-4-iodophenyl imino butane ligands. This compound has been widely studied due to its potential applications in various scientific research areas such as catalysis, electrochemistry, and synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide has been studied extensively due to its potential applications in various scientific research areas. It has been used in catalysis as a catalyst for the synthesis of a variety of organic compounds. It has also been used in electrochemistry as a redox-active material for the electrochemical reduction of carbon dioxide. Additionally, it has been used in synthetic organic chemistry as a reagent for the synthesis of various complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is not well understood. However, it is believed that the complex acts as a Lewis acid, which is capable of coordinating to electron-rich species such as carbon dioxide and organic substrates. This coordination facilitates the transfer of electrons and the formation of new bonds, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that this compound has not been extensively studied and its effects on humans and other organisms have not been fully determined.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide in laboratory experiments has several advantages. It is relatively easy to synthesize, is highly reactive, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify and can be expensive to obtain.
Zukünftige Richtungen
The potential applications of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide are far-reaching, and there are numerous possibilities for future research. Some possible future research directions include further study of its mechanism of action and its potential applications in the synthesis of complex organic compounds. Additionally, further research could be done on its potential applications in electrochemistry, catalysis, and the development of novel materials. Finally, further research could be done to explore its potential toxicity and its effects on living organisms.
Synthesemethoden
The synthesis of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally achieved through a two-step process. The first step involves the preparation of the N-4-iodophenyl imino butane ligand by the reaction of 4-iodobenzaldehyde and N-butyl-1,4-diaminobutane. The second step involves the coordination of the ligand to a nickel(II) ion in the presence of two bromide ions to form the desired complex.
Eigenschaften
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUJMGDKMHCKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2I2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)


